molecular formula C15H22OS2 B8605521 Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- CAS No. 52119-95-6

Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Cat. No. B8605521
CAS RN: 52119-95-6
M. Wt: 282.5 g/mol
InChI Key: HHXCMCNHNPGJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- is a useful research compound. Its molecular formula is C15H22OS2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52119-95-6

Molecular Formula

C15H22OS2

Molecular Weight

282.5 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzenecarbodithioic acid

InChI

InChI=1S/C15H22OS2/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)

InChI Key

HHXCMCNHNPGJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound 4-hydroxy-3,5-di-tert.-butyl dithiobenzoic acid was prepared by dissolving 2,6 -di-tert.-butyl phenol (20.6 g) in dimethylsulfoxide (60 cm3). To this well stirred solution under a nitrogen blanket was added KOH (5.6 g) dissolved in a minimum amount of water. After the addition was completed carbon disulfide (7.6 g) was added while maintaining the temperature between 20°-25° C. The mixture was maintained at this temperature for 1 hour, then at 60° C. for 2 hours, cooled and poured into water (250 cm.3). After acidification (10% HCl), extraction into diethyl ether and drying over Na2SO4 the product was isolated by rotoevaporation.
Quantity
20.6 g
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reactant
Reaction Step One
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60 mL
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5.6 g
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reactant
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7.6 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The ditalow amine salt of 4-hydroxy -3, 5-di-tert-butyldithiobenzoic acid was prepared as follows: 2,6-di-tert-butyl phenol (20.6 g) was dissolved in dimethylsulphoxide (60 cm3). To this well stirred solution under nitrogen was added KOH (5.6 g) dissolved in the minimum amount of water. After the addition was completed, CS2 (7.6 g) was run in maintaining the temperature between 20-25° C. The mixture was maintained at this temperature for one hour, at 60° C. for two hours and then cooled and poured into water (250 cm3). After acidification (10% HCl), extraction into diethylether and drying over Na2SO4 the product was isolated by roto-evaporation (calculated for C15H22OS2, C=63.83 wt. % and H=7.80 wt. %; found C=63.65 wt. % and H=7.86 wt. %).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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Quantity
250 mL
Type
solvent
Reaction Step Five

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